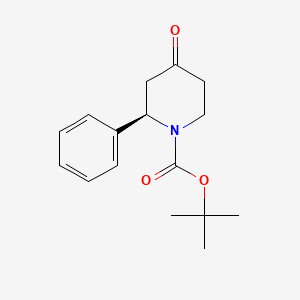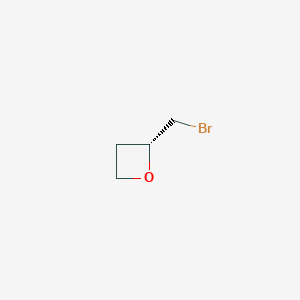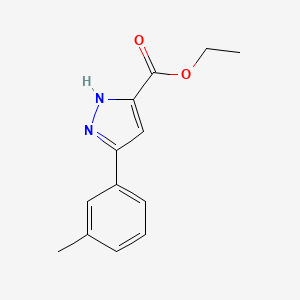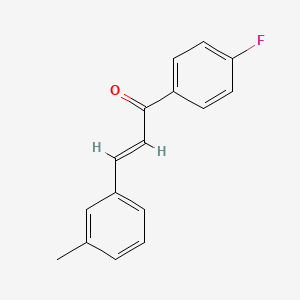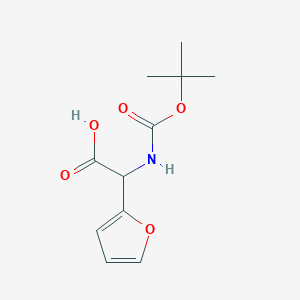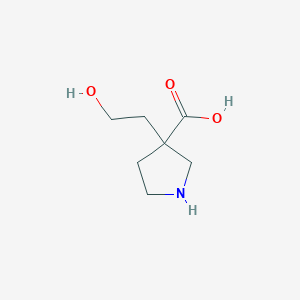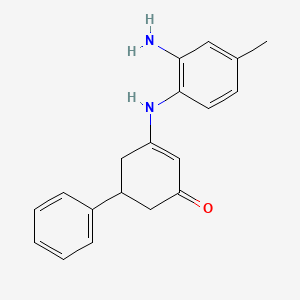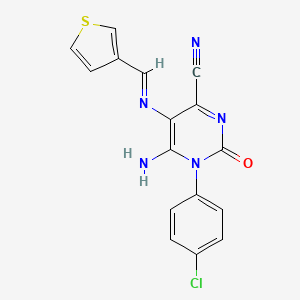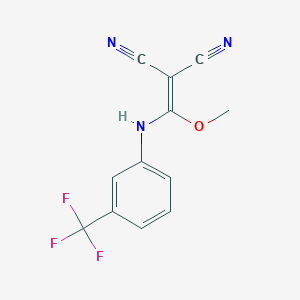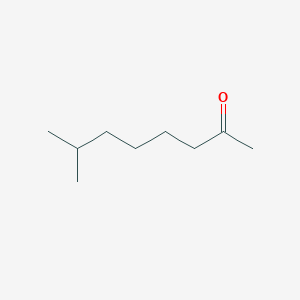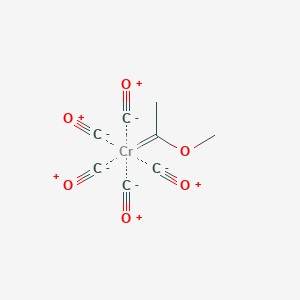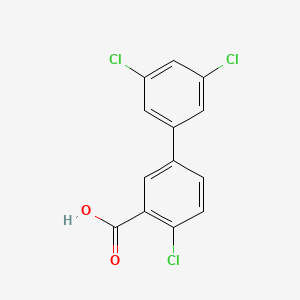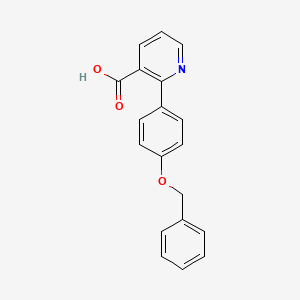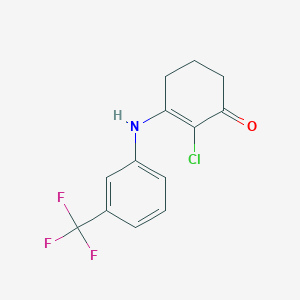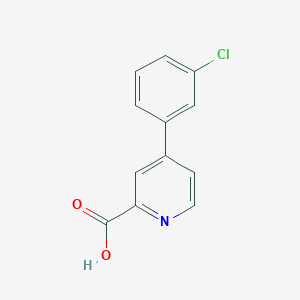
4-(3-Chlorophenyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids. This compound is characterized by the presence of a chlorophenyl group attached to the fourth position of the picolinic acid structure. Picolinic acids are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Mécanisme D'action
Target of Action
The primary target of 4-(3-Chlorophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
The compound affects the biochemical pathways involving ZFPs. By inhibiting the function of ZFPs, it disrupts processes such as viral replication and packaging, and normal cell homeostatic functions .
Pharmacokinetics
Picolinic acid, a related compound, is a pyridine carboxylate metabolite of tryptophan . It is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .
Result of Action
The result of the compound’s action is the inhibition of the function of ZFPs . This leads to the disruption of processes such as viral replication and packaging, and normal cell homeostatic functions . Picolinic acid has been shown to be an anti-viral in vitro and in vivo .
Méthodes De Préparation
The synthesis of 4-(3-Chlorophenyl)picolinic acid can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and a halogenated picolinic acid as starting materials. The reaction is catalyzed by a palladium catalyst and is carried out under mild conditions . Another method involves the hydrothermal self-assembly of metal-organic frameworks using 4-(3-carboxyphenyl)picolinic acid as a building block .
Analyse Des Réactions Chimiques
4-(3-Chlorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chlorophenyl group to other functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
Applications De Recherche Scientifique
4-(3-Chlorophenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of coordination compounds and metal-organic frameworks.
Biology: This compound is studied for its potential biological activities, including herbicidal properties.
Industry: It is used in the development of novel synthetic auxin herbicides.
Comparaison Avec Des Composés Similaires
4-(3-Chlorophenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: The parent compound with a simpler structure.
Nicotinic acid:
Isonicotinic acid: Another isomer with distinct chemical properties and applications. The uniqueness of this compound lies in its chlorophenyl group, which imparts specific chemical reactivity and biological activity.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-3-1-2-8(6-10)9-4-5-14-11(7-9)12(15)16/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTBPBWKZPDXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
